![molecular formula C47H48N2OS2 B12528319 3,5-Bis[2-(10-hexyl-10H-phenothiazin-3-YL)ethenyl]benzaldehyde CAS No. 863545-34-0](/img/structure/B12528319.png)
3,5-Bis[2-(10-hexyl-10H-phenothiazin-3-YL)ethenyl]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Bis[2-(10-hexyl-10H-phenothiazin-3-yl)ethenyl]benzaldehyde is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzaldehyde core substituted with two phenothiazine moieties, which are further functionalized with hexyl groups. The presence of these functional groups contributes to its distinctive chemical behavior and makes it a subject of interest in research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis[2-(10-hexyl-10H-phenothiazin-3-yl)ethenyl]benzaldehyde typically involves multi-step organic reactions. One common approach is the condensation reaction between 3,5-diformylbenzene and 10-hexyl-10H-phenothiazine derivatives. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield, using cost-effective reagents, and employing purification techniques such as recrystallization or chromatography to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Bis[2-(10-hexyl-10H-phenothiazin-3-yl)ethenyl]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The phenothiazine moieties can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary alcohols.
Substitution: Formation of halogenated phenothiazine derivatives.
Aplicaciones Científicas De Investigación
3,5-Bis[2-(10-hexyl-10H-phenothiazin-3-yl)ethenyl]benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying electron transfer processes.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs).
Mecanismo De Acción
The mechanism of action of 3,5-Bis[2-(10-hexyl-10H-phenothiazin-3-yl)ethenyl]benzaldehyde is primarily related to its ability to participate in electron transfer processes. The phenothiazine moieties act as electron donors, while the benzaldehyde core can accept electrons. This electron transfer capability is crucial for its applications in organic electronics and as a fluorescent probe. The molecular targets and pathways involved depend on the specific application, such as interacting with biological molecules in medicinal research or facilitating charge transfer in electronic devices.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((10-hexyl-10H-phenothiazin-3-yl)methylene)malononitrile
- 2-((10-octyl-10H-phenothiazin-3-yl)methylene)malononitrile
- 5-(10-(2-ethylhexyl)-10H-phenothiazin-3-yl)thiophene-2-carbaldehyde
Uniqueness
3,5-Bis[2-(10-hexyl-10H-phenothiazin-3-yl)ethenyl]benzaldehyde stands out due to its dual phenothiazine substitution, which enhances its electron-donating properties and makes it highly effective in applications requiring efficient electron transfer. Its structural complexity also allows for a broader range of chemical modifications, making it a versatile compound for various research purposes.
Propiedades
Número CAS |
863545-34-0 |
|---|---|
Fórmula molecular |
C47H48N2OS2 |
Peso molecular |
721.0 g/mol |
Nombre IUPAC |
3,5-bis[2-(10-hexylphenothiazin-3-yl)ethenyl]benzaldehyde |
InChI |
InChI=1S/C47H48N2OS2/c1-3-5-7-13-27-48-40-15-9-11-17-44(40)51-46-32-35(23-25-42(46)48)19-21-37-29-38(31-39(30-37)34-50)22-20-36-24-26-43-47(33-36)52-45-18-12-10-16-41(45)49(43)28-14-8-6-4-2/h9-12,15-26,29-34H,3-8,13-14,27-28H2,1-2H3 |
Clave InChI |
BYGDBPBYISVCKH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCN1C2=C(C=C(C=C2)C=CC3=CC(=CC(=C3)C=O)C=CC4=CC5=C(C=C4)N(C6=CC=CC=C6S5)CCCCCC)SC7=CC=CC=C71 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1,1'-Binaphthalene]-2-carboxaldehyde, 3,4-dihydro-2'-methyl-](/img/structure/B12528241.png)
![4-[3-(Methoxymethoxy)propoxy]butane-1,2,3-triol](/img/structure/B12528247.png)
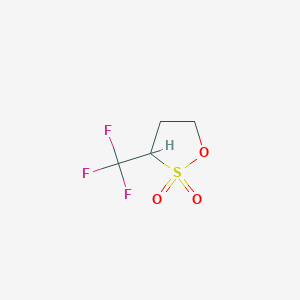
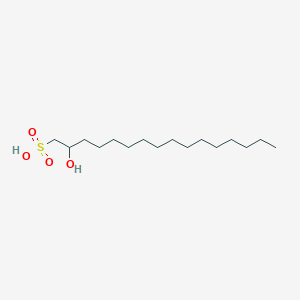
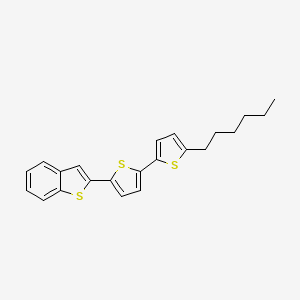
![1H-Benzimidazole-1-sulfonamide, N-[(2-thiazolylamino)carbonyl]-](/img/structure/B12528271.png)
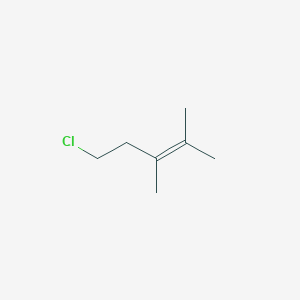
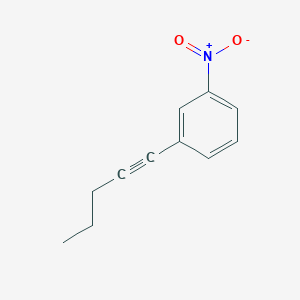

![Ethyl 4-[3-[3-[(hydroxyhydrazinylidene)methyl]phenyl]-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoyl]piperazine-1-carboxylate;sulfuric acid](/img/structure/B12528305.png)
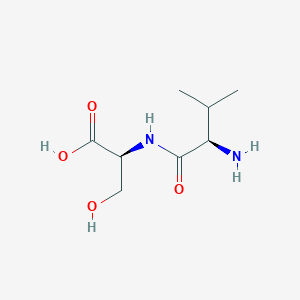
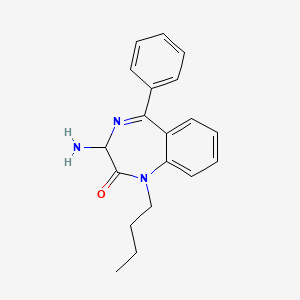
![4-(4-{2-[(Propan-2-yl)oxy]phenyl}piperazin-1-yl)cyclohexan-1-amine](/img/structure/B12528321.png)
